(1R)-1-(4-propylphenyl)ethanamine
Description
(1R)-1-(4-Propylphenyl)ethanamine is a chiral primary amine characterized by a propyl substituent at the para position of a benzene ring and an ethylamine group with (R)-configuration at the benzylic carbon. Its molecular formula is C₁₁H₁₇N (molecular weight: 163.26 g/mol) . The compound’s stereochemistry and substituent arrangement make it a candidate for applications in asymmetric synthesis, pharmaceuticals, and agrochemical intermediates. Synthesis routes often involve catalytic reduction of corresponding ketones (e.g., 1-(4-propylphenyl)ethanone via Wolff-Kishner or hydrogenation methods) .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R)-1-(4-propylphenyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
JJHHWCQQAOZVKQ-SECBINFHSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@@H](C)N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-propylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(4-propylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of (1R)-1-(4-propylphenyl)ethan-1-amine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-propylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or as a building block in material science.
Mechanism of Action
The mechanism of action of (1R)-1-(4-propylphenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, altering their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variation: Propyl vs. Isopropyl
- (1R)-1-(4-Isopropylphenyl)ethanamine hydrochloride (C₁₂H₁₈NCl, MW: 211.73 g/mol):
Halogen-Substituted Analogues
- (1R)-1-(4-Chlorophenyl)ethanamine (C₈H₁₀ClN, MW: 155.63 g/mol):
Enantiomeric Pair: (1R) vs. (1S)
Aromatic System Modifications
Substituent Position and Electronic Effects
- (1R)-1-(3-Methoxyphenyl)ethanamine (C₉H₁₃NO, MW: 151.21 g/mol): Methoxy at the meta position introduces electron-donating effects, altering reactivity in electrophilic substitutions. Reduced steric bulk compared to para-substituted propyl derivatives .
Comparative Data Table
| Compound | Molecular Formula | MW (g/mol) | Substituent | Key Properties | Applications |
|---|---|---|---|---|---|
| (1R)-1-(4-Propylphenyl)ethanamine | C₁₁H₁₇N | 163.26 | Para-propyl | High lipophilicity, chiral center | Agrochemical intermediates, catalysts |
| (1R)-1-(4-Isopropylphenyl)ethanamine·HCl | C₁₂H₁₈NCl | 211.73 | Para-isopropyl | Hydrochloride salt, crystalline | Pharmaceutical salt forms |
| (1R)-1-(4-Chlorophenyl)ethanamine | C₈H₁₀ClN | 155.63 | Para-chloro | Electrophilic reactivity | Amide coupling in agrochemicals |
| (1S)-1-(4-Propylphenyl)ethanamine | C₁₁H₁₇N | 163.26 | (S)-configuration | Enantiomeric selectivity | Chiral resolution studies |
| (R)-(+)-1-(Naphthyl)ethylamine | C₁₂H₁₃N | 171.24 | Naphthyl | Enhanced π interactions | Fluorescent probes |
Notes
- Stereochemical Purity : Chiral column chromatography or enzymatic resolution is required to isolate (1R)-enantiomers, as diastereomers may resist separation .
- Safety : Primary amines can cause skin/eye irritation; handle with PPE and under ventilation .
- Stability : Store in cool, dry conditions to prevent racemization or degradation.
Biological Activity
(1R)-1-(4-propylphenyl)ethanamine, also known as 4-Propylamphetamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H17N
- Molecular Weight : 189.27 g/mol
The presence of the propyl group on the phenyl ring is believed to influence its interaction with biological targets, particularly receptors and enzymes.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research suggests that it may act as a selective agonist for certain adrenergic receptors, which can lead to alterations in neurotransmitter release and modulation of neuronal activity.
Potential Targets:
- Adrenergic Receptors : Modulation of these receptors can affect cardiovascular functions and central nervous system activities.
- Dopaminergic Systems : Potential implications in mood regulation and psychostimulant effects.
Biological Activity Summary
Study 1: Neuropharmacological Effects
A study conducted on the neuropharmacological profile of this compound demonstrated its capacity to increase locomotor activity in rodent models, suggesting stimulant properties akin to traditional amphetamines. The compound was found to significantly elevate dopamine levels in specific brain regions associated with reward processing.
Study 2: Cardiovascular Impact
In another research effort, the cardiovascular effects of this compound were assessed in a controlled environment. Results indicated that administration led to increased heart rate and elevated blood pressure in test subjects, highlighting its potential as a sympathomimetic agent.
Study 3: Comparative Analysis
A comparative analysis with structurally similar compounds, such as (1R)-1-(4-butylphenyl)ethanamine, revealed that variations in side chain length significantly influenced receptor affinity and biological activity. This underscores the importance of molecular structure in pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
